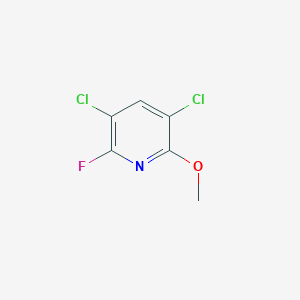

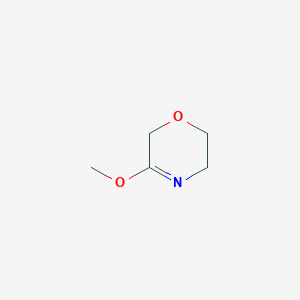

3,5-DIchloro-2-fluoro-6-methoxypyridine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3,5-DIchloro-2-fluoro-6-methoxypyridine is a synthetic compound with the molecular formula C6H4Cl2FNO . It is a chemical transformation product and is used in the synthesis of various fluorinated pyridines .

Synthesis Analysis

The synthesis of fluorinated pyridines, including 3,5-DIchloro-2-fluoro-6-methoxypyridine, involves the introduction of fluorine atoms into lead structures . Fluoropyridines have reduced basicity and are usually less reactive than their chlorinated and brominated analogues . A selective synthesis of fluoropyridines remains a challenging problem .Molecular Structure Analysis

The molecular structure of 3,5-DIchloro-2-fluoro-6-methoxypyridine is represented by the linear formula C6H4Cl2FNO . The presence of the strong electron-withdrawing substituent(s) in the aromatic ring gives fluoropyridines their interesting and unusual physical, chemical, and biological properties .Applications De Recherche Scientifique

Nucleoside Analogues Synthesis

Research by Nesnow and Heidelberger (1975) demonstrated the utility of related compounds in the synthesis of nucleoside analogues. Their work detailed the synthesis of 4-amino-5-fluoro-2-pyridone, a derivative obtained from the reduction and subsequent reactions of methoxy and nitropyridine compounds. This process was instrumental in creating nucleoside analogues such as 5-fluoro-3-deazacytidine and its derivatives, showcasing the potential of pyridine derivatives in medicinal chemistry and drug development Nesnow & Heidelberger, 1975.

Fluoropyridines Synthesis

Banks et al. (1974) explored the synthesis of polyfluoro-compounds, including the generation of 2-substituted tetrafluoropyridines. Their research highlighted methods for obtaining tetrafluoropyridine derivatives through reactions involving dichloro and difluoropyridine compounds with potassium fluoride, showcasing the versatility of pyridine derivatives in synthesizing compounds with potential applications in materials science and pharmaceuticals Banks, Haszeldine, Legge, & Rickett, 1974.

Environmental Monitoring

The development of Enzyme-linked Immunosorbent Assays (ELISAs) for detecting pyridine derivatives in environmental samples was detailed by J. and Hall (1996). This research provided methods for quantitating compounds like fluroxypyr and triclopyr in soil and water, indicating the environmental applications of pyridine derivatives in monitoring and managing agricultural chemicals J. and Hall, 1996.

Chemical Synthesis and Mechanisms

Zhi-yuan (2010) conducted a study on the synthesis and reaction mechanisms of 4-amino-3,5-dichloro-6-fluoropyridine-2-ol, a compound closely related to 3,5-Dichloro-2-fluoro-6-methoxypyridine. This research provides insights into the chemical transformations and potential applications of such compounds in synthetic organic chemistry Mi Zhi-yuan, 2010.

Orientations Futures

Fluoropyridines, including 3,5-DIchloro-2-fluoro-6-methoxypyridine, have potential applications in various fields due to their unique properties . They are used in the synthesis of pharmaceuticals and agrochemicals . The development of fluorinated chemicals has been steadily increasing due to the high availability of fluorinated synthetic blocks, effective fluorinating reagents, reliable fluorination technology, and the accumulation of basic and advanced knowledge of fluorine chemistry .

Propriétés

IUPAC Name |

3,5-dichloro-2-fluoro-6-methoxypyridine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4Cl2FNO/c1-11-6-4(8)2-3(7)5(9)10-6/h2H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJHRVYGURACNHR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC(=C(C=C1Cl)Cl)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4Cl2FNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.00 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,5-DIchloro-2-fluoro-6-methoxypyridine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-chloro-5-(trifluoromethyl)phenyl)-2-(4-((2-methyl-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)acetamide oxalate](/img/structure/B2630069.png)

![3-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]-4-methyl-5-{[3-(trifluoromethyl)benzyl]sulfanyl}-4H-1,2,4-triazole](/img/structure/B2630072.png)

![1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}-N-[(furan-2-yl)methyl]piperidine-3-carboxamide](/img/structure/B2630084.png)

![N-(3-chloro-2-methylphenyl)-2-[3-(4-fluoro-3-methylphenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]acetamide](/img/structure/B2630087.png)

![2-[(2-Methylpropan-2-yl)oxycarbonylamino]adamantane-1-carboxylic acid](/img/structure/B2630088.png)